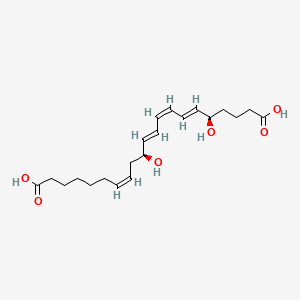
Hispaglabridin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hispaglabridin b belongs to the class of organic compounds known as pyranoisoflavonoids. These are isoflavonoids that contain a pyran ring fused to either of the A, B, or C ring of the isoflavonoid skeleton. Thus, hispaglabridin b is considered to be a flavonoid lipid molecule. Hispaglabridin b exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hispaglabridin b is primarily located in the membrane (predicted from logP). Outside of the human body, hispaglabridin b can be found in herbs and spices and tea. This makes hispaglabridin b a potential biomarker for the consumption of these food products.
Scientific Research Applications
Mitochondrial Protection Against Oxidative Stress
Hispaglabridin B, along with other isoflavan derivatives isolated from Glycyrrhiza glabra, has demonstrated potential in protecting liver mitochondria against oxidative stresses. This protective effect is significant for its implications in liver health and potentially in the treatment of liver-related disorders (Haraguchi et al., 2000).
Potential in Colon Cancer Treatment
In a study exploring natural phytochemicals for treating cancer, Hispaglabridin B showed interaction with a maximum number of target proteins at low binding energies in colon cancer pathways. This finding positions Hispaglabridin B as a promising lead compound in the development of effective colon cancer drugs (Malayandi et al., 2022).
Antioxidant Properties
Hispaglabridin B, along with other phenolic compounds isolated from the roots and stolons of licorice (Glycyrrhiza glabra), exhibited potent antioxidant properties. This ability to act as an antioxidant agent highlights its potential in various therapeutic applications, particularly in combating oxidative stress-related diseases (Chin et al., 2007).
properties
CAS RN |
68978-02-9 |
|---|---|
Product Name |
Hispaglabridin B |
Molecular Formula |
C25H26O4 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
6-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]-2,2-dimethylchromen-5-ol |
InChI |
InChI=1S/C25H26O4/c1-24(2)11-9-18-20(28-24)8-6-17(22(18)26)16-13-15-5-7-21-19(23(15)27-14-16)10-12-25(3,4)29-21/h5-12,16,26H,13-14H2,1-4H3/t16-/m0/s1 |
InChI Key |
CJUFYKORDZSOLF-UHFFFAOYSA-N |
SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2O)C3CC4=C(C5=C(C=C4)OC(C=C5)(C)C)OC3)C |
melting_point |
84-86°C |
physical_description |
Solid |
synonyms |
2H-1-benzopyran-5-ol, 6-((3R)-3,4-dihydro-8,8-dimethyl-2H,8H-benzo(1,2-b:3,4-b')dipyran-3-yl)-2,2-dimethyl- Hispaglabridin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



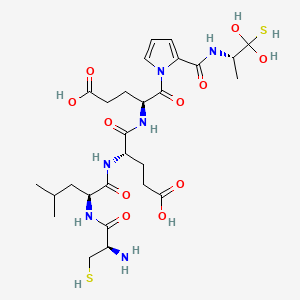
![4-chloro-N-[1-{[(3-methylphenyl)amino]carbonyl}-2-(5-nitro-2-furyl)vinyl]benzamide](/img/structure/B1238494.png)
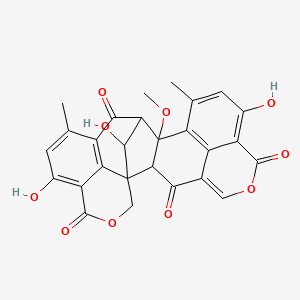

![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)

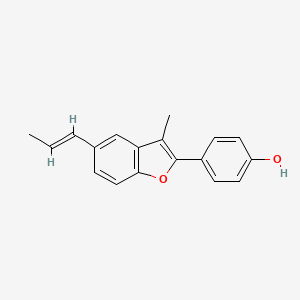
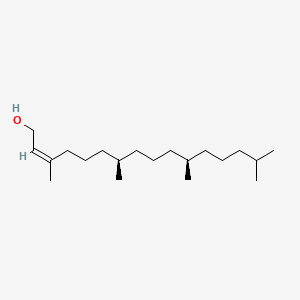
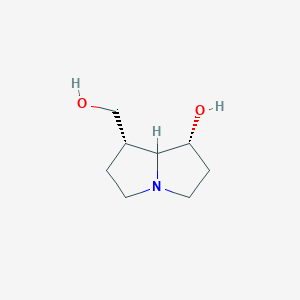
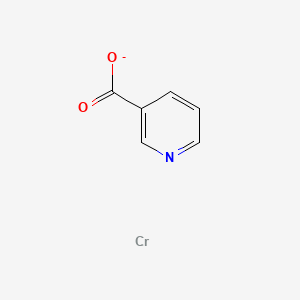
![(1S,2E,5S,7S,8R,9S,10E,14R,15R,16S)-5-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]-8-[(2S,3R,4S,6R)-3-hydroxy-4-methoxy-6-methyl-tetrahydropyran-2-yl]oxy-5,7,9,14-tetramethyl-13,17-dioxabicyclo[14.1.0]heptadeca-2,10-diene-4,12-dione](/img/structure/B1238511.png)

